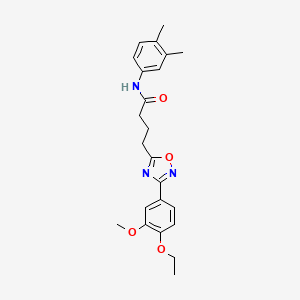

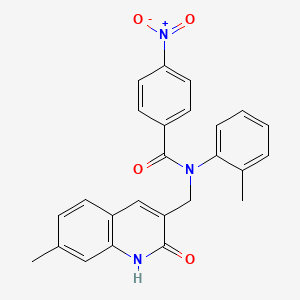

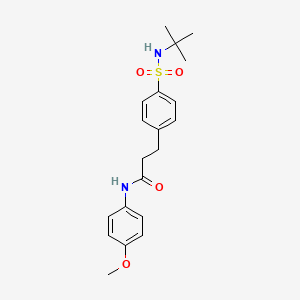

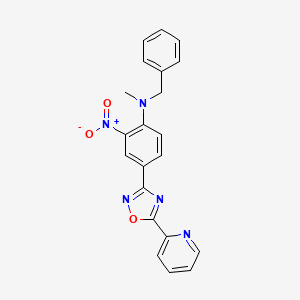

![molecular formula C21H21N5O B7719081 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological activities .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines are diverse. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic family, formed by fusing a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic family, formed by fusing a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted medicinal chemists’ attention due to their structural similarity to purine bases (adenine and guanine) .

Synthetic Methods

a. Starting Materials: Researchers can synthesize these compounds starting from either a preformed pyrazole or pyridine ring.

b. Key Strategies: Several synthetic strategies have been employed, including condensation reactions, cyclizations, and multicomponent reactions.

c. Advantages and Drawbacks: Each method has its advantages and limitations, impacting yield, scalability, and ease of synthesis .

Conclusion

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide holds promise across diverse fields, from oncology to neurology. Its multifaceted properties make it an exciting area of study for researchers worldwide.

Mechanism of Action

properties

IUPAC Name |

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-3-4-11-26-20-16(13-15-12-14(2)8-9-17(15)23-20)19(25-26)24-21(27)18-7-5-6-10-22-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFQXPDQYPEXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

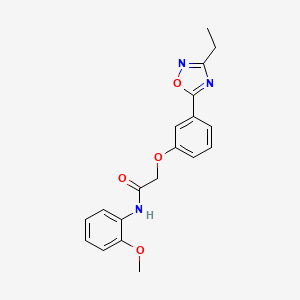

N-[(3Z)-1-butyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.